2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine
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Overview
Description
2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that features both pyrazole and pyridine rings. The presence of iodine and trifluoromethyl groups makes this compound particularly interesting for various chemical applications due to its unique electronic and steric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under suitable conditions.
Coupling with Pyridine: The iodinated pyrazole is coupled with a pyridine derivative that contains a trifluoromethyl group. This step often involves the use of a palladium catalyst and a base to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound can be used in the development of materials with unique electronic properties, such as in the field of organic electronics.
Mechanism of Action
The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of the iodine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 4-iodo-1-(pyridin-4-ylmethyl)pyrazole
- 4-iodo-1-(pyridin-3-ylmethyl)pyrazole
- 4-iodo-1-methyl-1H-pyrazole
Uniqueness
2-(4-iodo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring high specificity and reactivity.
Properties
IUPAC Name |
2-(4-iodopyrazol-1-yl)-6-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3IN3/c10-9(11,12)7-2-1-3-8(15-7)16-5-6(13)4-14-16/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNQSRDGIHFZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=C(C=N2)I)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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